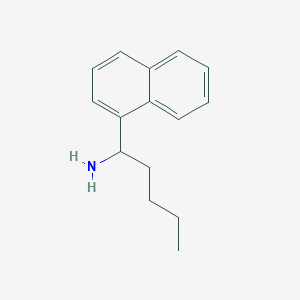

1-(Naphthalen-1-yl)pentan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H19N |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

1-naphthalen-1-ylpentan-1-amine |

InChI |

InChI=1S/C15H19N/c1-2-3-11-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,2-3,11,16H2,1H3 |

InChI Key |

IHZSKQTVXRXHKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthalen 1 Yl Pentan 1 Amine and Analogous Naphthylalkylamines

Strategic Design and Synthesis of Key Precursors

The foundation of synthesizing these complex amines lies in the initial preparation of specific naphthalene-based starting materials. This involves creating naphthalene (B1677914) structures with appropriate side chains that can be later converted into the desired amine.

Synthesis of Naphthalene-Substituted Carbonyl Intermediates (e.g., Ketones)

A common and effective method for creating the necessary precursors is through the Friedel-Crafts acylation of naphthalene. myttex.netresearchgate.net This reaction introduces a carbonyl group (a carbon-oxygen double bond), typically a ketone, onto the naphthalene ring. For instance, reacting naphthalene with an acyl chloride, like pentanoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride, can yield 1-acylnaphthalene. myttex.netgoogle.com

The position of this new group on the naphthalene ring (α or β) can be influenced by various factors, including the solvent, temperature, and concentration of the reactants. stackexchange.compsu.edu For example, in some cases, using specific solvents like ethylene (B1197577) dichloride can favor the formation of the α-substituted product. google.com

| Reactants | Catalyst | Solvent | Product |

| Naphthalene, Acetyl chloride | Aluminum chloride | Ethylene dichloride | 1-Acetonaphthone |

| Naphthalene, Benzoyl chloride | Aluminum chloride | Ethylene dichloride | Phenyl 1-naphthyl ketone |

This table illustrates examples of Friedel-Crafts acylation reactions on naphthalene to produce ketone intermediates. google.com

Another approach involves the nickel-catalyzed hydroacylation of alkynes, which can also produce α,β-unsaturated ketones that may serve as precursors. nih.gov

Preparation of Functionalized Naphthalene-Alkyl Chains

Once the carbonyl group is in place, the next step often involves modifying the attached alkyl chain. This can be achieved through various reactions. For example, if the initial precursor is 1-naphthaldehyde (B104281), it can be reacted with a Grignard reagent to extend the carbon chain and introduce a hydroxyl group, which can then be further modified. nih.govorgsyn.org

Alternatively, methods like the Arndt-Eistert reaction can be used to extend a carboxylic acid derivative of naphthalene by one carbon, creating a longer alkyl chain that can then be converted to the desired amine. orgsyn.org The synthesis of functionalized naphthalenes can also be achieved through intramolecular Diels-Alder reactions, which can introduce various substituents onto the naphthalene core. google.com

Approaches for the Formation of the Amine Moiety

With the appropriate naphthalene precursor in hand, the final and crucial step is the introduction of the amine group. Several reliable methods are available for this transformation.

Reductive Amination of Carbonyl Compounds

Reductive amination is a widely used and efficient method for converting ketones and aldehydes into amines. libretexts.orgwhiterose.ac.uk This two-part process begins with the reaction of the carbonyl compound, such as 1-pentanoylnaphthalene, with an amine source, like ammonia (B1221849) or a primary amine, to form an intermediate called an imine. This imine is then reduced to the final amine. libretexts.orgnih.gov A common reducing agent for this step is sodium cyanoborohydride (NaBH3CN). libretexts.org This method is particularly valuable for synthesizing a wide variety of primary, secondary, and tertiary amines. nih.govncert.nic.in

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| 1-Pentanoylnaphthalene | Ammonia | Sodium cyanoborohydride | 1-(Naphthalen-1-yl)pentan-1-amine |

| Naphthalene-1-carboxaldehyde | Methylamine | Platinum-on-carbon/H2 | N-methyl-1-naphthalenemethanamine |

This table provides examples of reductive amination reactions to form naphthylalkylamines. google.com

Nucleophilic Substitution Reactions Involving Amine Precursors

Another common strategy involves nucleophilic substitution, where a leaving group on the naphthalene's alkyl side chain is replaced by an amine-containing nucleophile. libretexts.orgyoutube.com For instance, a precursor like 1-(1-chloroethyl)naphthalene (B8809003) can react with an amine, such as ammonia or a primary amine, to form the desired product. orgsyn.orgyoutube.com However, a potential complication of this method is over-alkylation, where the newly formed amine can react further with the starting material, leading to a mixture of primary, secondary, and tertiary amines. youtube.com

A related approach is the Gabriel synthesis, which offers a more controlled way to produce primary amines. This method involves the use of phthalimide (B116566) as the nitrogen source.

Hydrogenation and Other Reduction Methodologies

Hydrogenation is another key reduction technique used in the synthesis of these amines. nih.govacs.org This typically involves treating a precursor containing a reducible functional group, such as a nitro group or an oxime, with hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel. ncert.nic.innih.gov For example, a nitro group on the naphthalene ring can be reduced to an amino group. youtube.com

In some synthetic routes, an azide (B81097) group is introduced and then reduced to an amine. For instance, (S)-1-(naphthalen-1-yl)ethanol can be converted to an azide, which is then hydrogenated to yield (R)-1-(naphthalen-1-yl)ethylamine. google.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation process. nih.gov

Asymmetric Catalytic Hydrogenation of Imines and Enamides

Asymmetric catalytic hydrogenation is a powerful and environmentally friendly method for synthesizing chiral amines. nih.govacs.org This approach involves the reduction of prochiral imines or enamides using a chiral catalyst, leading to the formation of an enantiomerically enriched amine.

Imines: The direct asymmetric hydrogenation of imines is a highly efficient route to α-chiral amines. nih.gov Transition metal complexes, particularly those of iridium and palladium, with chiral ligands are commonly employed as catalysts. acs.orgresearchgate.netdicp.ac.cnnih.gov For instance, iridium catalysts have been successfully used in the hydrogenation of N-H imines, affording chiral amines with high enantioselectivity. nih.gov The choice of ligand is crucial for achieving high enantiomeric excess (ee). acs.orgresearchgate.net For example, Pd/bisphosphine complexes have demonstrated high efficacy in the asymmetric hydrogenation of activated imines. dicp.ac.cn

Enamides: Enamides are stable and easy-to-handle precursors for chiral amines. nih.gov Their asymmetric hydrogenation can be catalyzed by chiral phosphoric acids, offering an organocatalytic alternative to metal-based systems. nih.gov This method often utilizes a Hantzsch ester as the reducing agent and can achieve high yields and enantioselectivities. nih.gov The resulting N-acyl amine can be readily deprotected to yield the desired primary amine. nih.gov

| Catalyst System | Substrate Type | Key Features |

| Iridium/(S,S)-f-Binaphane | N-H Ketoimines | Provides chiral amines in high yields (90-95%) and up to 95% ee. nih.gov |

| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | Achieves excellent enantioselectivities (87-99% ee). dicp.ac.cn |

| Chiral Phosphoric Acid/Acetic Acid | Enamides | Catalyst loading as low as 1 mol% can provide excellent yield and enantioselectivity. nih.gov |

Reduction of Azides to Amines

The reduction of azides offers a reliable method for the synthesis of primary amines. This transformation can be achieved using various reducing agents, and it is known for its high chemoselectivity, as the azide group can be reduced in the presence of other functional groups. organic-chemistry.org

Common methods for azide reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org

Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH4) are effective for this reduction.

Staudinger Reaction: This involves reaction with a phosphine, such as triphenylphosphine, followed by hydrolysis.

Other Reagents: Systems like dichloroindium hydride and a combination of boron trifluoride diethyl etherate and sodium iodide have also been successfully employed for the reduction of aromatic azides. organic-chemistry.org

A notable application of this method is in the synthesis of biologically important compounds, where the mild conditions of certain protocols allow for the preservation of other sensitive functional groups within the molecule. organic-chemistry.org

Reduction of Nitriles

The reduction of nitriles is a fundamental transformation in organic synthesis that provides a direct route to primary amines. libretexts.orglibretexts.orgmasterorganicchemistry.com This method is versatile and can be applied to both aliphatic and aromatic nitriles. organic-chemistry.orgresearchgate.netresearchgate.net

One common approach involves the use of strong hydride reagents like lithium aluminum hydride (LiAlH4). libretexts.orgmasterorganicchemistry.comopenstax.org The reaction proceeds through the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. libretexts.orgopenstax.org

Alternatively, catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel under hydrogen pressure can also effectively reduce nitriles to primary amines. libretexts.org More recently, methods utilizing reagents like diisopropylaminoborane (B2863991) have been developed, offering good yields and functional group tolerance. researchgate.net

Another synthetic route involves the addition of a Grignard reagent to a nitrile, which forms a ketimine intermediate. openstax.orgolemiss.edumasterorganicchemistry.com Subsequent reduction of this intermediate, for example with sodium borohydride, yields the primary amine. This two-step, one-pot procedure can be a convenient alternative to methods requiring the isolation of the imine. olemiss.edu

Stereoselective Synthesis of Chiral Naphthylalkylamines

The synthesis of specific stereoisomers of chiral naphthylalkylamines is crucial for their application in areas like pharmaceuticals, where the biological activity is often dependent on the compound's stereochemistry.

Enzyme-Catalyzed Resolution and Asymmetric Synthesis

Enzymes are highly selective catalysts that can be used for both the resolution of racemic mixtures and the asymmetric synthesis of chiral compounds from prochiral starting materials. nih.govrsc.org

Kinetic Resolution: In enzyme-catalyzed kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases are commonly used for this purpose. For example, Candida antarctica lipase (B570770) B has been used in the resolution of 1-(2-naphthyl)ethanol, a precursor to the corresponding amine, by selectively acylating one enantiomer. nih.govunipd.it This approach can yield both enantiomers in high enantiomeric excess. nih.gov

Asymmetric Synthesis: Transaminases are a class of enzymes capable of synthesizing chiral amines from prochiral ketones. tdx.cat This process, known as asymmetric amination, involves the transfer of an amino group from an amino donor, such as alanine, to the ketone substrate. The equilibrium of this reaction can be unfavorable, but this can be overcome by coupling it with another enzymatic reaction that removes the pyruvate (B1213749) by-product. tdx.cat

| Enzyme | Method | Substrate Example | Key Feature |

| Candida antarctica Lipase B | Kinetic Resolution | rac-1-(2-Naphthyl)ethanol | Provides both enantiomers in high ee. nih.gov |

| Transaminase | Asymmetric Synthesis | Prochiral ketones | Coupled with pyruvate decarboxylase to shift equilibrium and improve yield. tdx.cat |

Diastereoselective Pathways Utilizing Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemistry of subsequent reactions. wikipedia.orgresearchgate.netsigmaaldrich.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net This strategy is widely used in the synthesis of chiral amines. osi.lv

Commonly used chiral auxiliaries include:

Oxazolidinones: These are effective in directing alkylation and aldol (B89426) reactions. researchgate.netnih.gov

Camphorsultam: Known for providing high asymmetric induction in various reactions, including Michael additions and Claisen rearrangements. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These can be used to form amides that undergo diastereoselective alkylation. wikipedia.orgnih.gov

tert-Butanesulfinamide: This auxiliary is particularly useful for the synthesis of chiral amines through the diastereoselective addition of organometallic reagents to N-sulfinylimines. osi.lv

The choice of auxiliary and reaction conditions determines the stereochemical outcome. osi.lv For example, the use of pseudoephenamine as a chiral auxiliary has been shown to provide enhanced diastereoselectivities in the formation of quaternary carbon centers compared to pseudoephedrine. nih.gov

Catalyst-Controlled Asymmetric Syntheses

In catalyst-controlled asymmetric synthesis, the stereochemical outcome is determined by the chiral catalyst rather than a substrate-bound auxiliary. dicp.ac.cn This approach is highly efficient as it avoids the steps of attaching and removing a chiral auxiliary.

Asymmetric hydrogenation is a prime example of a catalyst-controlled process. ajchem-b.comresearchgate.netnih.gov Chiral transition-metal complexes, often based on rhodium, ruthenium, iridium, or palladium, are used to hydrogenate prochiral substrates like imines and enamines with high enantioselectivity. acs.orgresearchgate.netdicp.ac.cnrsc.org The development of a wide array of chiral ligands has been a key factor in the success of this methodology. acs.org

For instance, the asymmetric hydrogenation of N-aryl imino esters catalyzed by nickel complexes has been reported to produce chiral α-aryl glycines with up to 98% ee. nih.gov Similarly, organocatalysts, such as BINOL-derived phosphoric acids, can be used for the asymmetric transfer hydrogenation of imines, providing an alternative to metal-based catalysts. rsc.org

| Catalyst Type | Reaction | Substrate | Key Feature |

| Nickel/Chiral Diphosphine | Asymmetric Hydrogenation | N-Aryl Imino Esters | High yields and enantioselectivities (up to 98% ee). nih.gov |

| Rhodium/Bisphosphine | Asymmetric Hydrogenation | Unsaturated Morpholines | Quantitative yields and excellent enantioselectivities (up to 99% ee). rsc.org |

| BINOL-derived Phosphoric Acid | Asymmetric Transfer Hydrogenation | Imines | Metal-free catalysis with good yields and high enantioselectivities. rsc.org |

| Ruthenium/Chiral Diphosphine and Amine | Asymmetric Hydrogenation | Ketones | High catalytic activity and enantioselectivity. nih.gov |

Methodological Advancements in Large-Scale Synthesis and Process Optimization

The industrial-scale synthesis of this compound and analogous naphthylalkylamines necessitates the development of robust, cost-effective, and scalable synthetic methodologies. Process optimization is paramount to ensure high yield, purity, and safety while minimizing environmental impact. Key advancements in this area have focused on catalytic systems, reaction conditions, and downstream processing.

The primary route for the synthesis of this compound on a large scale is the reductive amination of 1-naphthaldehyde with pentylamine. This reaction is typically carried out in the presence of a reducing agent and a catalyst. The choice of catalyst is critical and often involves transition metals such as palladium, platinum, nickel, or cobalt. rsc.org

Recent research has highlighted the efficacy of heterogeneous catalysts due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling—a significant consideration for industrial processes. For instance, palladium on activated carbon (Pd/C) is a commonly employed catalyst for reductive aminations. nih.gov The unique properties of the catalyst support and the state of the metal can significantly influence the reaction's efficiency. Studies on related reductive aminations have shown that palladium hydroxide (B78521) (Pd(OH)₂) clusters can be particularly effective, facilitating both the formation of the imine intermediate and its subsequent reduction even at room temperature. nih.gov

Process optimization for the reductive amination of 1-naphthaldehyde with pentylamine would involve a systematic study of various parameters to maximize the yield and purity of the final product. Key variables and their typical impact are summarized in the table below.

| Parameter | Typical Range/Condition | Impact on Reaction |

|---|---|---|

| Catalyst | Pd/C, Pt/C, Raney Ni, Co-based catalysts | Affects reaction rate, selectivity, and can influence side reactions like over-alkylation or reduction of the carbonyl group to an alcohol. rsc.org |

| Reducing Agent | H₂, NaBH₄, NaBH₃CN | Choice depends on catalyst and reaction conditions. H₂ is cost-effective for large-scale operations but requires specialized high-pressure equipment. nih.gov |

| Temperature | 25-100 °C | Higher temperatures can increase reaction rates but may also lead to increased side product formation. |

| Pressure (with H₂) | 1-100 bar | Higher pressure generally favors hydrogenation but needs to be balanced with safety and equipment costs. google.com |

| Solvent | Methanol, Ethanol, Toluene | Solvent choice can affect reactant solubility, catalyst activity, and the ease of product isolation. Methanol is often favored for its ability to facilitate the hydrogenation step. nih.gov |

| Reactant Ratio | Slight excess of amine | Using a slight excess of the amine can help drive the reaction to completion and minimize the formation of impurities from the aldehyde. nih.gov |

For analogous compounds, such as (R)-1-(naphthalen-1-yl)ethylamine, specific conditions for a related synthetic step (asymmetric hydrogenation of a ketone precursor) have been detailed, showcasing the high-pressure and specific catalytic systems often required.

| Catalyst | Solvent | Base | H₂ Pressure | Temperature | Time | Conversion Rate | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|---|

| (S,S)-Diop-RuCl₂-(S)-Me-BIMAH | Toluene | Potassium tert-butoxide | 30 bar | 25 °C | 16 h | 99.2% | 98% |

| (S,S)-Diop-RuCl₂-(S)-i-Bu-BIMAH | o-Xylene | Sodium tert-butoxide | 30 bar | 25 °C | 16 h | 97.3% | 94% |

Data from a patent on the synthesis of a related chiral amine, demonstrating typical conditions for a key hydrogenation step. google.com

Challenges in the large-scale synthesis of naphthylalkylamines often revolve around the cost of raw materials and catalysts, as well as the formation of impurities. For example, in the synthesis of N-methyl-1-naphthalenemethanamine, a related secondary amine, processes have been developed to avoid the use of expensive reagents like platinum-on-carbon and to prevent the formation of tertiary amine impurities. google.com Such strategies are crucial for making the industrial production economically viable.

Computational and Theoretical Investigations of 1 Naphthalen 1 Yl Pentan 1 Amine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting molecular geometry, stability, and reactivity. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in this regard, with the accuracy of their predictions being highly dependent on the chosen basis set.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for the study of organic molecules.

For a molecule like 1-(Naphthalen-1-yl)pentan-1-amine, DFT calculations, specifically with the B3LYP functional, would be employed to determine its optimized molecular geometry. This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For instance, in a study on the analogous compound 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, DFT calculations with the B3LYP functional were used to obtain the optimized structure, which was then used for further analysis of the compound's properties. uludag.edu.tr Similarly, investigations on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone utilized the B3LYP method to ascertain the minimum energy confirmation. nih.gov These calculations are crucial for understanding the three-dimensional arrangement of the naphthalene (B1677914) ring, the pentyl chain, and the amine group, and how they influence one another.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it provides a valuable baseline for electronic structure calculations. In a theoretical analysis of N-phenyl-1,2-naphthylamine, the HF method was used alongside DFT to optimize the geometry and analyze the energetic properties of its isomers. nih.gov A similar approach was taken in a study of 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, where both HF and DFT methods were employed to allow for a comparison of the results. uludag.edu.tr For this compound, an HF calculation would provide insights into its electronic structure, such as orbital energies, although the results would be expected to be refined by more advanced methods that include electron correlation. A recent quantum computing analysis of the parent compound, naphthalene, also employed both DFT and HF techniques to examine its structure and characteristics. samipubco.com

The choice of basis set is critical in quantum chemical calculations as it defines the set of mathematical functions used to build the molecular orbitals. The 6-311G++(d,p) basis set is a popular and versatile choice for calculations on organic molecules. It is a split-valence basis set, meaning it uses multiple basis functions for each valence orbital, providing flexibility in describing the electron distribution.

The components of the 6-311G++(d,p) basis set can be broken down as follows:

6-311G : This indicates that the core orbitals are described by a single contracted Gaussian function composed of 6 primitives, and the valence orbitals are split into three functions, described by 3, 1, and 1 contracted Gaussian functions, respectively. This triple-split valence representation allows for a more accurate description of the electron density.

++ : The double plus sign signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are large, spread-out functions that are important for accurately describing systems with delocalized electrons, such as the naphthalene ring, and for calculating properties of anions.

(d,p) : This denotes the addition of polarization functions. The 'd' indicates the addition of d-type polarization functions to heavy (non-hydrogen) atoms, and the 'p' indicates the addition of p-type polarization functions to hydrogen atoms. These functions allow for the description of non-spherical electron density around atoms, which is crucial for accurately modeling chemical bonds.

The use of the 6-311G++(d,p) basis set in computational studies of related naphthalene compounds, such as 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, highlights its suitability for obtaining reliable theoretical data on the structural and electronic properties of this compound. uludag.edu.tr

Molecular Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Analyses of frontier molecular orbitals and electrostatic potential maps are standard computational tools for this purpose.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov

In studies of naphthalene derivatives, the HOMO and LUMO energy values and their gap are consistently calculated to understand charge transfer characteristics within the molecule. uludag.edu.trnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic system. The energy gap would provide a quantitative measure of its reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | samipubco.com |

| 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol | -5.32 | -0.51 | 4.81 | uludag.edu.tr |

This table presents data from closely related compounds to illustrate the typical range of values for naphthalene derivatives.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP surface is colored according to the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of negative electrostatic potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The π-electron cloud of the naphthalene ring would also exhibit negative potential. Conversely, the hydrogen atoms of the amine group and the aliphatic chain would show regions of positive potential. Such maps have been used to analyze the charge transfer characteristics in similar molecules, providing a guide to their intermolecular interactions. uludag.edu.trnih.gov

Calculation of Mulliken Atomic Charges

The distribution of electron density within a molecule is fundamental to understanding its reactivity, polarity, and intermolecular interactions. Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on each atom in a molecule. lookchem.com This method partitions the total electron population among the constituent atoms based on the molecular orbitals calculated from a quantum chemical approach, such as Density Functional Theory (DFT).

The calculation involves assigning the electrons from the basis functions centered on a single atom to that atom. For electrons in basis functions shared between two atoms (the overlap population), the Mulliken scheme typically divides them equally between the two atoms. lookchem.com The resulting Mulliken atomic charges provide insight into the electrostatic properties of the molecule. For this compound, such calculations would likely reveal a negative partial charge on the nitrogen atom of the amine group due to its high electronegativity, and varying positive and negative charges across the carbon and hydrogen atoms of the naphthalene ring and the pentyl chain. These charge distributions are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation, which is a recognized limitation of the method. nih.gov

Computational Prediction and Correlation with Experimental Spectroscopy

Computational methods, particularly DFT, are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the fundamental vibrational modes. scm.com These calculations provide a theoretical spectrum that can be compared with experimental data to confirm molecular structure and assign spectral bands to specific atomic motions.

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for various functional groups:

N-H Stretching: The amine group would exhibit characteristic stretching vibrations. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from the naphthalene ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group would be found just below 3000 cm⁻¹.

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic naphthalene system would be expected in the 1450-1600 cm⁻¹ range. wikipedia.org

N-H Bending: The bending (scissoring) motion of the -NH₂ group typically appears around 1590-1650 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond would be observed in the 1000-1250 cm⁻¹ region.

A table of calculated frequencies versus experimental values would be used for a detailed assignment of the spectrum. researchgate.netresearchgate.net

Table 1: Hypothetical Example of Calculated Vibrational Frequencies This table is illustrative and does not represent actual calculated data for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 | High | Low |

| N-H Symmetric Stretch | 3360 | Medium | Low |

| Aromatic C-H Stretch | 3055 | Medium | High |

| Aliphatic C-H Stretch | 2958 | High | Medium |

| N-H Bend | 1620 | Medium | Low |

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results are typically presented as a series of excitation energies (often converted to wavelengths in nanometers) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the naphthalene ring system. ncats.iovwr.com The presence of the amino group, an auxochrome, attached to the chromophore (the naphthalene ring) would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. TD-DFT calculations would aim to predict the wavelengths of maximum absorbance (λ_max) and correlate them with experimental spectra to understand the electronic structure of the molecule. rsc.orgnih.gov

Table 2: Hypothetical Example of Predicted UV-Vis Data This table is illustrative and does not represent actual calculated data for this compound.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 325 | 0.08 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 280 | 0.55 | HOMO-1 → LUMO (π → π*) |

Conformational Analysis and Stereochemical Insights from Computational Models

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis involves mapping the potential energy surface of the molecule as a function of key dihedral angles. A dihedral angle describes the angle between four sequentially bonded atoms. For this molecule, critical dihedral angles would include the one defining the orientation of the pentylamine group relative to the naphthalene ring and those within the pentyl chain.

Within a specific conformation of this compound, non-covalent interactions can play a significant role in stabilization. Of particular interest is the potential for intramolecular hydrogen bonding. A hydrogen bond could potentially form between the amine (-NH₂) group (as the donor) and the π-electron system of the naphthalene ring (as the acceptor).

Computational methods can detect and quantify these interactions. Techniques like Natural Bond Orbital (NBO) analysis can identify the donor-acceptor interactions that constitute a hydrogen bond and estimate their stabilization energy. researchgate.net The "Atoms in Molecules" (AIM) theory can also be used to analyze the electron density topology to find bond critical points, which are indicators of such interactions. These investigations would clarify whether the molecule's preferred conformation is influenced by such stabilizing intramolecular forces.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms involved in the synthesis of this compound. While specific computational studies on this exact molecule are not extensively documented in public literature, a thorough understanding of its formation can be derived from theoretical investigations into analogous reductive amination reactions. This process typically involves the reaction of a carbonyl compound (naphthaldehyde) with a primary amine (pentylamine) to form an imine intermediate, which is then reduced to the final amine product.

Imine Formation:

The initial step is the nucleophilic addition of the amine to the carbonyl group of the aldehyde, which leads to the formation of a hemiaminal intermediate. This is followed by a condensation reaction, which involves the elimination of a water molecule to form the imine. nih.gov DFT studies on similar systems have shown that the thermodynamics of this process are influenced by the solvent and the specific reactants. nih.gov The presence of a catalyst, such as a Brønsted–Lowry or Lewis acid, is often crucial for facilitating the dehydration step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group. rsc.orgscholaris.ca

Imine Reduction:

The final step is the reduction of the C=N double bond of the imine. This can be achieved using various reducing agents, and computational studies have provided insights into the transition states of this process. DFT calculations have been employed to model the hydride transfer from the reducing agent to the imine carbon. These studies help in understanding the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers. rsc.org

For instance, in the reduction of similar imines, DFT calculations have been used to determine the activation free energies of the transition states. These calculations reveal the most favorable pathway for the reaction and can predict the stereochemical outcome. rsc.orgresearchgate.net

Detailed Research Findings:

The following table summarizes representative computational data for analogous reductive amination reactions, providing an insight into the expected energetic landscape for the formation of this compound.

Thermodynamic and Kinetic Data for Analogous Reductive Amination Steps

| Reaction Step | System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Overall Reductive Amination | Aldehyde + Diethylamine | DFT | Free Energy of Reaction | -15.1 (in DMF) | nih.gov |

| Imine Formation (C-N Coupling) | Aldehyde + Amine (BF₃ catalyzed) | DFT | Activation Free Energy | 17.4 (in MeOH) | rsc.org |

| Imine Reduction (Proton Transfer) | Imine + Formic Acid Dimer | DFT | Activation Energy Barrier | 2.0 | rsc.org |

| Imine Reduction | Protonated 3-Thiazoline | DFT | Gibbs Free Energy of Activation | Varies with system | researchgate.net |

These theoretical findings underscore the importance of computational chemistry in understanding the intricate details of reaction mechanisms. By modeling the transition states and reaction pathways, researchers can predict the feasibility of a reaction, optimize reaction conditions, and even design more efficient catalysts for the synthesis of complex molecules like this compound.

Advanced Research Applications and Future Directions for Naphthylpentanamines

Utilization as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are crucial components in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and key structural motifs in many pharmaceutical candidates. sigmaaldrich.com The demand for enantiomerically pure compounds is driven by the fact that biological targets are inherently chiral, necessitating a precise stereochemical match for optimal interaction. enamine.net In this context, naphthylamine derivatives present a valuable class of chiral building blocks.

While direct research on 1-(naphthalen-1-yl)pentan-1-amine as a chiral building block is not extensively documented in the provided results, the principles of asymmetric synthesis using chiral amines are well-established. For instance, chiral amines like (S)-2-amino-3-methylbutane have been instrumental in the synthesis of biologically active molecules. sigmaaldrich.com Similarly, (R)-α-ethylbenzylamine is a precursor for C2-symmetrical secondary amines, which are valuable in creating phosphoramidite (B1245037) ligands for highly enantioselective reactions. sigmaaldrich.com

The synthesis of chiral naphthylamines, such as (R)-1-(naphthalene-1-yl)ethylamine, has been achieved through processes like asymmetric hydrogenation reduction, highlighting the feasibility of producing these compounds with high enantiomeric excess. google.com The development of such synthetic routes is crucial for making these chiral building blocks readily available for broader applications in asymmetric synthesis. enamine.net The presence of the bulky naphthalene (B1677914) group can impart significant stereochemical influence in catalytic processes, making these compounds promising candidates for the development of new chiral ligands and catalysts.

Application as Precursors for Complex Chemical Architectures and Scaffolds

The naphthalene scaffold is a versatile platform in medicinal chemistry and materials science due to its rigid, planar, and lipophilic nature. ijpsjournal.comresearchgate.net This moiety is present in numerous biologically active natural products and synthetic compounds, contributing to activities such as antimicrobial, anticancer, and anti-inflammatory effects. ijpsjournal.comnih.gov Consequently, this compound serves as a valuable precursor for constructing more elaborate and functionally diverse chemical architectures.

The amino group in this compound provides a reactive handle for a variety of chemical transformations. It can be readily acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. wikipedia.org For example, the synthesis of novel naphthalene-chimonanthine scaffold hybrids with potent biological activity demonstrates the utility of naphthalene-based starting materials in generating complex structures. nih.gov

Furthermore, the naphthalene ring itself can be a surrogate for other aromatic systems, like the benzene (B151609) ring, to enhance the chemical and metabolic stability of a molecule while preserving its pharmacological properties. nih.gov Researchers have successfully synthesized novel naphthalene-substituted triazole spirodienones, showcasing the strategic incorporation of the naphthalene moiety to create compounds with potential anticancer activity. nih.gov The development of efficient synthetic strategies, such as consecutive Betti/Bargellini multicomponent reactions, has further expanded the accessibility of complex naphtho-fused heterocyclic scaffolds. chemicalpapers.com

Investigation of Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity and physical properties is fundamental to designing new materials and therapeutic agents. The naphthalene nucleus offers a rich area for such investigations due to the influence of its extended aromatic system and the potential for substitution at various positions.

Studies on N-phenylnaphth-1-ylamines and related compounds have utilized techniques like electron spin resonance (e.s.r.) spectroscopy to probe the distribution of unpaired electrons in their nitroxide radicals. rsc.org Such investigations provide insights into the electronic nature of the naphthylamine scaffold and how it influences radical stability and reactivity.

In the realm of materials science, the incorporation of rigid and planar structures like the naphthalene ring can significantly impact the properties of polymers. For instance, a polyimide containing a naphthalene ring and amide groups exhibited superior gas barrier properties, with extremely low water vapor and oxygen transmission rates. mdpi.com This enhanced performance was attributed to the smaller interplanar spacing, higher chain regularity, and strong interchain cohesion resulting from the rigid naphthalene structure and hydrogen bonding from the amide groups. mdpi.com These findings underscore the importance of the naphthalene scaffold in designing high-performance materials.

Development of Novel Synthetic Methodologies Employing Naphthylamine Scaffolds

The development of new and efficient synthetic methods is a continuous endeavor in organic chemistry. The unique structural and electronic properties of naphthylamines make them attractive targets and components in the design of novel synthetic transformations.

Recent advancements have focused on the asymmetric synthesis of remotely chiral naphthols and naphthylamines through the use of 2-naphthoquinone 8-methides and their aza-counterparts as intermediates. nih.gov This approach, enabled by chiral phosphoric acids, allows for the efficient construction of remote benzylic stereogenic centers with high enantioselectivity. nih.gov

Furthermore, innovative strategies for the synthesis of complex molecules incorporating the naphthalene framework are being explored. For instance, the domino reaction of certain amines derived from N-[3-(naphthalen-1-yl)prop-2-yn-1-yl] building blocks has been shown to produce 1-[(1,1′-biphenyl)-4-yl]naphthalene through a sequence of β-elimination, electrocyclization, and hydrogen shifts. researchgate.net The development of flow chemistry methodologies also presents opportunities for the more efficient and sustainable synthesis of organic scaffolds, including those based on naphthalene. polimi.it These novel synthetic approaches not only provide access to new chemical entities but also contribute to the fundamental understanding of chemical reactivity.

Exploration of Naphthalene-Substituted Amine Scaffolds in Specialized Chemical Disciplines

The versatility of the naphthalene-substituted amine scaffold has led to its exploration in a variety of specialized chemical disciplines beyond traditional organic synthesis. ijpsjournal.comekb.eg The unique combination of the bulky, aromatic naphthalene ring and the reactive amine functionality makes these compounds suitable for a range of applications.

In medicinal chemistry, the naphthalene scaffold is a key component in numerous FDA-approved drugs and is actively investigated for its potential in developing new therapeutic agents against a wide array of diseases. ekb.eg The ability of the planar naphthalene system to intercalate with DNA is a property exploited in the design of some anticancer agents. nih.gov Novel hybrids of naphthalene with other heterocyclic scaffolds are being synthesized and evaluated for their biological activities. nih.govresearchgate.net

In materials science, the incorporation of naphthalene moieties into polymers can lead to materials with enhanced thermal stability and specific optical or electronic properties. mdpi.com The synthesis of novel fluorescent naphthylimide-BODIPY systems highlights the use of naphthalene derivatives in the development of advanced materials for optical applications. nih.gov The inherent properties of the naphthalene ring system continue to inspire the design and synthesis of novel functional molecules for specialized applications.

Q & A

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-yl)pentan-1-amine in laboratory settings?

- Methodological Answer: The synthesis typically involves alkylation of naphthalene derivatives followed by amination. A common approach includes:

Friedel-Crafts alkylation : React 1-naphthol or naphthalene derivatives with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate.

Reductive amination : Reduce the ketone intermediate using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol, followed by ammonia or amine introduction.

Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for optimizing yield and minimizing side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR peak assignments (e.g., aromatic protons at δ 7.2–8.3 ppm, amine protons at δ 1.5–2.5 ppm).

- Mass spectrometry (MS) : Verify molecular ion peaks (expected m/z ≈ 229 for C₁₅H₁₇N).

- X-ray crystallography : Employ SHELXL for crystal structure refinement, particularly to resolve stereochemical ambiguities .

- HPLC with UV detection : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does stereochemistry impact its biological activity?

- Methodological Answer:

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.

- Circular Dichroism (CD) : Compare spectral profiles of enantiomers to assign absolute configuration.

- Biological assays : Test isolated enantiomers in receptor-binding studies (e.g., serotonin or dopamine receptors) to evaluate stereospecific activity. For example, (R)-enantiomers may show higher affinity due to spatial compatibility with hydrophobic binding pockets .

Q. How can computational chemistry models predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with targets like G-protein-coupled receptors (GPCRs). Prioritize docking grids near aromatic residues (e.g., Phe, Tyr) due to naphthalene’s π-π stacking potential.

- Molecular Dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrogen bonds or hydrophobic interactions.

- QSAR modeling : Coramine substituent effects (e.g., chain length, substituent electronegativity) with activity data to optimize lead compounds .

Q. How should researchers address discrepancies in reported pharmacological data for this compound across different studies?

- Methodological Answer:

- Methodological audit : Compare assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration). For instance, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability assays (e.g., Caco-2 vs. MDCK cells).

- Purity validation : Re-analyze compound batches via HPLC-MS to rule out impurities or degradation products.

- Enantiomeric excess (ee) verification : Ensure stereochemical consistency, as racemic mixtures may exhibit non-specific activity .

Safety and Compliance

- Toxicity considerations : While direct data on this compound is limited, structurally similar naphthylamines (e.g., 1-naphthylamine) are classified as carcinogenic (Category 1A). Follow OSHA guidelines for handling, including fume hood use and PPE (gloves, lab coats) .

- Waste disposal : Neutralize amine residues with dilute HCl before aqueous disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.